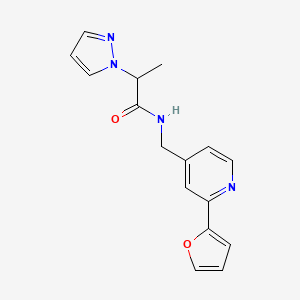
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPP and is a pyrazole-based inhibitor of the protein kinase B (PKB or Akt) pathway.
Mechanism of Action
FPP exerts its effects by inhibiting the Akt pathway, which is a key signaling pathway involved in cell proliferation and survival. Akt is activated by various growth factors and promotes cell survival by inhibiting apoptosis and promoting cell growth and proliferation. FPP inhibits Akt by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation and activation of Akt.
Biochemical and Physiological Effects
FPP has been found to have several biochemical and physiological effects. In cancer cells, FPP has been found to inhibit cell proliferation and induce apoptosis. FPP has also been found to reduce inflammation and oxidative stress in neurons, which can protect against neurodegenerative diseases. FPP has also been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of FPP is its specificity for the Akt pathway. FPP has been found to have minimal effects on other signaling pathways, which makes it a valuable tool for studying the Akt pathway. However, one of the limitations of FPP is its low solubility, which can make it difficult to use in certain experiments. FPP also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on FPP. One area of interest is the development of more potent and selective inhibitors of the Akt pathway. Another area of interest is the development of FPP analogs that have improved solubility and pharmacokinetic properties. FPP has also been studied for its potential applications in other diseases, such as cardiovascular disease and inflammatory diseases, and future research may explore these areas further. Additionally, FPP may have applications in combination therapy with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of FPP involves a series of chemical reactions that have been developed and optimized over the years. The most common method for synthesizing FPP is through a multi-step process that involves the reaction of furan-2-carboxaldehyde with 2-bromo-4-(methylsulfonyl)pyridine to form the intermediate 2-(2-furyl)pyridin-4-ylmethanol. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form FPP.
Scientific Research Applications
FPP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is cancer research. FPP has been found to inhibit the growth of cancer cells by blocking the Akt pathway, which is a key signaling pathway involved in cell proliferation and survival. FPP has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. FPP has been found to protect neurons from oxidative stress and reduce inflammation, which are two key factors involved in the development of these diseases.
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(20-8-3-6-19-20)16(21)18-11-13-5-7-17-14(10-13)15-4-2-9-22-15/h2-10,12H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKZXQXQTWWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

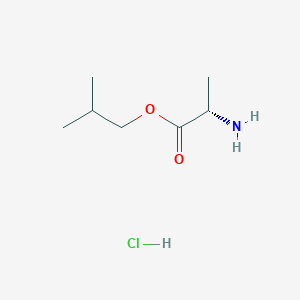

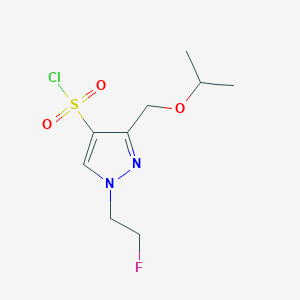
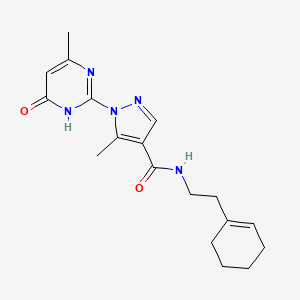
![3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide](/img/structure/B2946708.png)
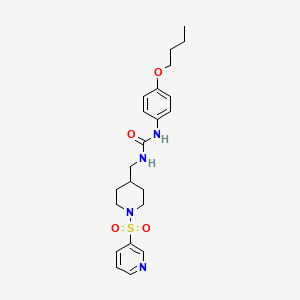
![5-Methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2946710.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2946712.png)
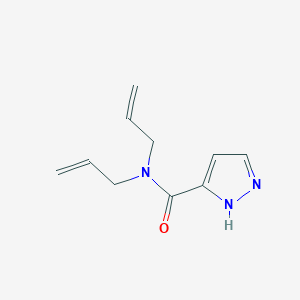
![N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2946714.png)
![(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2946715.png)

![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)
![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)